N-Methoxy-N,2-dimethylpropanamide

Description

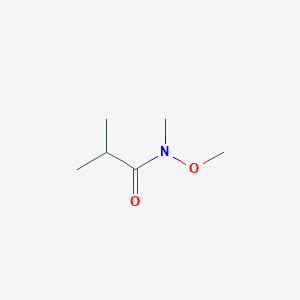

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(2)6(8)7(3)9-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWUPFPGLDIOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446309 | |

| Record name | N-Methoxy-N,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113778-69-1 | |

| Record name | N-Methoxy-N,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methoxy-N,2-dimethylpropanamide

This technical guide provides a comprehensive protocol for the synthesis of N-Methoxy-N,2-dimethylpropanamide, a Weinreb amide of significant utility in organic synthesis, particularly for the preparation of ketones. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as N-methoxy-N-methylisobutyramide, is a member of the class of compounds referred to as Weinreb amides. The defining feature of a Weinreb amide is the N-methoxy-N-methylamide functional group. This moiety is particularly valuable in organic chemistry because it readily reacts with organometallic reagents, such as Grignard or organolithium reagents, to form a stable tetrahedral intermediate. This intermediate resists the common problem of over-addition, collapsing to a ketone upon acidic workup.[1][2][3] This controlled reactivity makes Weinreb amides superior precursors for ketone synthesis compared to more reactive acyl compounds like acid chlorides or esters.[1][2]

The synthesis of this compound is typically achieved through the acylation of N,O-dimethylhydroxylamine with an activated derivative of isobutyric acid, most commonly isobutyryl chloride. This method is a specific application of the general and widely used Weinreb-Nahm ketone synthesis protocol.[2]

Core Synthesis Pathway: Acylation of N,O-Dimethylhydroxylamine

The most direct and widely employed method for the synthesis of this compound is the reaction of isobutyryl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base.[1][2][4]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of Weinreb amides from acid chlorides.[4]

Materials:

-

Isobutyryl chloride

-

N,O-dimethylhydroxylamine hydrochloride[5]

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add isobutyryl chloride (1.0 equiv) and dichloromethane (to achieve a concentration of 0.5 M).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.05 equiv) to the solution.

-

Cool the flask to 0 °C in an ice bath with stirring for 10 minutes.

-

Slowly add pyridine (2.1 equiv) dropwise to the reaction mixture over a period of 10 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Decant or filter the solution to remove the drying agent.

-

Remove the solvent in vacuo using a rotary evaporator to yield the crude this compound. Further purification can be achieved by flash chromatography if necessary.

Data Presentation

The following table summarizes the typical quantitative data for this synthesis.

| Reagent/Parameter | Molar Ratio (equiv) | Typical Physical State | Notes |

| Isobutyryl Chloride | 1.0 | Liquid | The limiting reagent. |

| N,O-Dimethylhydroxylamine HCl | 1.05 | Solid | A slight excess ensures full conversion. |

| Pyridine | 2.1 | Liquid | Acts as a base to neutralize HCl. |

| Dichloromethane | - | Liquid | Solvent, typically to 0.5 M concentration. |

| Reaction Temperature | 0 °C to Room Temp. | - | Initial cooling controls the exothermic reaction. |

| Reaction Time | 1 - 3 hours | - | Monitorable by TLC. |

| Expected Yield | 80-95% | Oily Liquid | Yields are typically high for this reaction.[4] |

Alternative Synthesis Routes

While the acylation of N,O-dimethylhydroxylamine with isobutyryl chloride is the most common method, alternative procedures exist that start from isobutyric acid itself, avoiding the need to handle the moisture-sensitive acid chloride.

Synthesis from Isobutyric Acid using a Coupling Agent

Weinreb amides can be synthesized directly from carboxylic acids using various peptide coupling reagents.[2] One such method involves the use of 1,1'-carbonyldiimidazole (CDI).[6]

Caption: Synthesis of this compound from isobutyric acid via CDI activation.

Experimental Protocol Outline:

-

Isobutyric acid is reacted with CDI in a suitable solvent like dichloromethane or THF. This forms a highly reactive acylimidazolide intermediate with the evolution of carbon dioxide.

-

N,O-dimethylhydroxylamine hydrochloride is then added to the reaction mixture.

-

The reaction is stirred until completion, typically for several hours.

-

An aqueous workup, similar to the one described in section 2.2, is performed to isolate the product.

This method is particularly useful when the corresponding acid chloride is not commercially available or is difficult to prepare due to other sensitive functional groups in the molecule.[6]

Safety Considerations

-

Isobutyryl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

-

The reaction can be exothermic, especially during the addition of pyridine. Proper temperature control is crucial.

Conclusion

The synthesis of this compound is a robust and high-yielding process that is fundamental to the broader application of Weinreb amide chemistry. The protocol detailed in this guide, primarily through the acylation of N,O-dimethylhydroxylamine with isobutyryl chloride, represents a reliable and efficient method for obtaining this key synthetic intermediate. The alternative route from isobutyric acid provides a valuable option for specific substrate requirements. Adherence to the experimental procedures and safety precautions outlined will enable the successful and safe synthesis of this compound for research and development purposes.

References

- 1. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. rsc.org [rsc.org]

- 5. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

A Technical Guide to N-Methoxy-N,2-dimethylpropanamide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety information for N-Methoxy-N,2-dimethylpropanamide (CAS RN: 113778-69-1), a compound of interest for researchers and professionals in the field of drug development. This document summarizes key data in a structured format, details a known experimental protocol for its synthesis, and offers essential safety and handling guidelines.

Core Physicochemical Properties

This compound is a substituted amide with potential applications as a building block in organic synthesis. Due to a lack of extensive published experimental data, many of the listed physicochemical properties are computed estimates. It is recommended that experimental validation be performed where these parameters are critical for research and development activities.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 131.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 113778-69-1 | CP Lab Safety[2], Chemsrc[1] |

| Boiling Point | No experimental data available | Chemsrc[1] |

| Melting Point | No experimental data available | Chemsrc[1] |

| Density | No experimental data available | Chemsrc[1] |

| Solubility | Soluble in organic solvents. | Smolecule[3] |

| Canonical SMILES | CC(C)C(=O)N(C)OC | PubChem[1] |

| InChI | InChI=1S/C6H13NO2/c1-5(2)6(8)7(3)9-4/h5H,1-4H3 | PubChem[1] |

| InChIKey | HAWUPFPGLDIOFA-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below. This procedure provides a clear pathway for the laboratory-scale production of the compound.

Experimental Protocol

Reaction: The synthesis involves the reaction of isobutyryl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Materials:

-

N,O-dimethylhydroxylamine hydrochloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Isobutyryl chloride

-

Deionized water

-

Anhydrous magnesium sulfate

-

Silica gel

-

n-Hexane

-

Ethyl acetate

Procedure:

-

A solution of N,O-dimethylhydroxylamine hydrochloride (5.61 g, 57.5 mmol) and triethylamine (17.6 mL, 126.5 mmol) is prepared in dichloromethane (100 mL).

-

Isobutyryl chloride (6.02 mL, 57.5 mmol) is added slowly and dropwise to the solution.

-

The reaction mixture is stirred at room temperature overnight.

-

After the reaction is complete, the mixture is washed with deionized water (100 mL).

-

The organic layer is separated and dried with anhydrous magnesium sulfate.

-

The solvent is removed by concentration under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an eluent gradient of n-hexane to a 9:1 mixture of n-hexane and ethyl acetate.

-

This process yields this compound (5.55 g, 74% yield).[4]

Synthesis Workflow

Safety and Handling

For the safe handling of this compound in a laboratory or research setting, the following precautions should be observed. This information is based on general safety guidelines for chemical reagents.

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[1] |

| Engineering Controls | Use only in a well-ventilated area or a chemical fume hood.[1] |

| Handling | Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1] |

| Storage | Store in a tightly closed container in a cool, dry place. |

| Fire Safety | In case of fire, use dry powder or carbon dioxide extinguishers.[1] |

| Spills | Absorb spills with an inert material (e.g., sand) and place in a suitable container for disposal.[1] |

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the chemical identity and its associated data, providing a clear overview of the information presented in this guide.

References

In-Depth Technical Guide: ¹H NMR Spectroscopy of N-Methoxy-N,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for N-Methoxy-N,2-dimethylpropanamide. The information presented herein is intended to support research and development activities where this compound is utilized as a reagent or intermediate.

Spectroscopic Data Summary

The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the different proton environments in the molecule. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |

| O-CH ₃ | 3.72 | Singlet (s) | 3H | - |

| CH | 3.31 | Multiplet (m) | 1H | - |

| N-CH ₃ | 3.18 | Singlet (s) | 3H | - |

| C(CH ₃)₂ | 1.09 | Doublet (d) | 6H | 6.87 |

Experimental Protocol

The following experimental parameters were utilized for the acquisition of the ¹H NMR data for this compound.[1]

-

Spectrometer: The spectrum was recorded on a 300 MHz NMR spectrometer.[1]

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent for the sample.[1]

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound.

-

Data Acquisition: Standard pulse-acquire sequences were used to obtain the ¹H NMR spectrum.

Structural Assignment and Signal Correlation

The chemical structure of this compound and the correlation of the observed ¹H NMR signals to the corresponding protons are illustrated in the following diagram.

Caption: Chemical structure of this compound with ¹H NMR signal assignments.

Interpretation of the Spectrum

-

δ 3.72 (s, 3H): This singlet corresponds to the three protons of the methoxy group (-OCH₃) attached to the nitrogen atom. The absence of splitting indicates no adjacent protons.

-

δ 3.31 (m, 1H): The multiplet signal is assigned to the single proton on the isopropyl group's tertiary carbon (-CH). It appears as a multiplet due to coupling with the six protons of the adjacent methyl groups.

-

δ 3.18 (s, 3H): This singlet represents the three protons of the methyl group (-NCH₃) attached directly to the nitrogen atom. Its singlet nature is due to the lack of neighboring protons.

-

δ 1.09 (d, J = 6.87 Hz, 6H): This doublet is characteristic of the six equivalent protons of the two methyl groups (-C(CH₃)₂) of the isopropyl moiety. The signal is split into a doublet by the single adjacent methine proton, with a coupling constant of 6.87 Hz.[1]

References

An In-depth Technical Guide to the Molecular Structure of N-Methoxy-N,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-Methoxy-N,2-dimethylpropanamide, a Weinreb amide of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound for their work.

Chemical Identity and Properties

This compound, also known as N-methoxy-N-methylisobutyramide, is a valuable synthetic intermediate. Its chemical identity and key physical properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 113778-69-1 | [1][2] |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Canonical SMILES | CC(C)C(=O)N(C)OC | [1] |

| InChI Key | HAWUPFPGLDIOFA-UHFFFAOYSA-N | [1] |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.8 | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

| Rotatable Bond Count | 2 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

A proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 3.72 | s | 3H | -OCH₃ | [2] |

| 3.31 | m | 1H | -CH(CH₃)₂ | [2] |

| 3.18 | s | 3H | -NCH₃ | [2] |

| 1.09 | d, J = 6.87 Hz | 6H | -CH(CH₃)₂ | [2] |

Synthesis of this compound

This compound is synthesized via the Weinreb amide synthesis, a well-established method for forming amides from carboxylic acid derivatives.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.[2]

Materials:

-

Isobutyryl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Silica gel

-

n-Hexane

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, dissolve N,O-dimethylhydroxylamine hydrochloride (5.61 g, 57.5 mmol) and triethylamine (17.6 mL, 126.5 mmol) in dichloromethane (100 mL).

-

Slowly add isobutyryl chloride (6.02 mL, 57.5 mmol) dropwise to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, wash the mixture with deionized water (100 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent by concentration under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient eluent from n-hexane to a 9:1 mixture of n-hexane and ethyl acetate.

-

The final product, this compound, is obtained with a reported yield of 74%.[2]

Applications in Organic Synthesis

This compound serves as a Weinreb amide, which is a versatile intermediate in organic synthesis. The key feature of Weinreb amides is their controlled reactivity towards organometallic reagents. Unlike other carboxylic acid derivatives that can undergo multiple additions, the tetrahedral intermediate formed upon the initial addition to a Weinreb amide is stabilized by chelation, preventing further reaction. This allows for the high-yield synthesis of ketones and aldehydes.

Caption: General reactivity of Weinreb amides.

This controlled reactivity makes this compound a valuable building block in the synthesis of complex molecules, including pharmaceuticals and natural products.

References

The Enduring Utility of Weinreb Amides in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N-methylamides, commonly known as Weinreb amides, have solidified their position as indispensable intermediates in modern organic synthesis since their introduction by Steven M. Weinreb and Steven Nahm in 1981.[1] Their remarkable stability and predictable reactivity with a wide range of nucleophiles, particularly organometallic reagents, allow for the efficient and high-yield synthesis of ketones and aldehydes, circumventing the common issue of over-addition that plagues reactions with other carboxylic acid derivatives.[1][2][3] This technical guide provides a comprehensive overview of the preparation, mechanism, and diverse applications of Weinreb amides, with a focus on their role in complex molecule synthesis and drug development. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to serve as a practical resource for researchers in the field.

Introduction: The Advent of a Versatile Intermediate

The direct conversion of carboxylic acid derivatives such as esters and acid chlorides to ketones using organometallic reagents is often a low-yielding process.[4][5] The intermediate ketone formed is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of tertiary alcohols as undesired byproducts.[1][3] Weinreb amides were developed to overcome this fundamental challenge.[1] By reacting a carboxylic acid derivative with N,O-dimethylhydroxylamine, a stable N-methoxy-N-methylamide is formed.[2][6] This seemingly simple modification has profound implications for reactivity, enabling a vast number of synthetic transformations with high fidelity.

The key to the Weinreb amide's utility lies in the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition.[4][7] This intermediate is stabilized by chelation of the metal cation by the methoxy group, preventing its collapse and subsequent over-addition, even in the presence of excess nucleophile.[1] Upon acidic workup, this stable adduct cleanly hydrolyzes to afford the desired ketone.[8] This controlled reactivity has made the Weinreb amide a go-to functional group for the construction of carbonyl compounds in multi-step syntheses.

Preparation of Weinreb Amides

Weinreb amides can be readily prepared from a variety of common starting materials, including carboxylic acids, acid chlorides, esters, and lactones.[6][7] The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.

From Carboxylic Acids

A common and direct method for the synthesis of Weinreb amides involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent. A variety of coupling agents can be employed, with carbodiimides like dicyclohexylcarbodiimide (DCC) and triazine-based reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) being particularly effective.[9][10][11]

From Acid Chlorides

Perhaps the most straightforward method for preparing Weinreb amides is the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.[2] This method is often high-yielding and proceeds under mild conditions.

From Esters and Lactones

Esters and lactones can be converted to Weinreb amides using organoaluminum reagents, most commonly trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl).[1][2] This method is particularly useful for substrates that are sensitive to the conditions required for acid chloride formation.

Table 1: Selected Methods for the Preparation of Weinreb Amides

| Starting Material | Reagents and Conditions | Typical Yield (%) | Reference |

| Carboxylic Acid | N,O-dimethylhydroxylamine HCl, DCC, CH₂Cl₂ | High | [10] |

| Carboxylic Acid | N,O-dimethylhydroxylamine HCl, CDMT, NMM, THF | >90 | [11] |

| Carboxylic Acid | N,O-dimethylhydroxylamine HCl, DMT-MM, various solvents | Excellent | [9] |

| Acid Chloride | N,O-dimethylhydroxylamine HCl, Pyridine, CH₂Cl₂ | High | [2] |

| Ester/Lactone | N,O-dimethylhydroxylamine HCl, AlMe₃, CH₂Cl₂ | Good | [1][2] |

The Mechanism of Reactivity

The unique reactivity of Weinreb amides is a direct consequence of the formation of a stable tetrahedral intermediate upon nucleophilic attack. This mechanism prevents the common problem of over-addition encountered with other acylating agents.

Caption: Reaction mechanism of Weinreb amides.

The diagram above illustrates the key difference in the reaction pathways of Weinreb amides and other carboxylic acid derivatives with organometallic reagents. The chelation of the metal by both the newly formed alkoxide and the N-methoxy group in the tetrahedral intermediate for Weinreb amides prevents its collapse to a ketone under the reaction conditions. This intermediate remains stable at low temperatures until an aqueous workup is performed.[1]

Key Reactions and Transformations

The versatility of Weinreb amides stems from their ability to react with a wide array of nucleophiles to produce various carbonyl-containing compounds with high selectivity.

Ketone Synthesis

The flagship application of Weinreb amides is their reaction with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to furnish ketones.[1] This transformation is highly general and tolerates a broad range of functional groups within both the Weinreb amide and the organometallic reagent.[1]

Aldehyde Synthesis

Reduction of Weinreb amides with hydride reagents provides a reliable route to aldehydes.[1] Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H).[8] The reaction proceeds via the same stable tetrahedral intermediate, preventing over-reduction to the corresponding alcohol.

Table 2: Synthesis of Carbonyl Compounds from Weinreb Amides

| Desired Product | Nucleophile/Reagent | General Conditions | Typical Yield (%) | Reference |

| Ketone | Grignard Reagent (R'MgX) | THF, -78 °C to rt | High | |

| Ketone | Organolithium Reagent (R'Li) | THF, -78 °C | High | [1] |

| Aldehyde | LiAlH₄ | THF, 0 °C | High | [1] |

| Aldehyde | DIBAL-H | THF, -78 °C | High | [8] |

Applications in Drug Development and Total Synthesis

The reliability and mildness of the Weinreb ketone synthesis have made it a valuable tool in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

A notable recent example is its application in the synthesis of a key intermediate for Remdesivir, the first FDA-approved antiviral drug for the treatment of COVID-19.[12][13] The use of a Weinreb amide approach eliminated over-addition side reactions, enabling a high-yield, kilogram-scale synthesis of the required intermediate.[12][13]

Beyond this, Weinreb amides have been instrumental in the total synthesis of numerous natural products, including macrosphelides A and B, amphidinolide J, and spirofungins A and B.[1] Their ability to serve as reliable handles for the introduction of carbon-carbon bonds makes them ideal for the convergent assembly of complex molecular architectures.

Furthermore, recent studies have demonstrated the utility of the Weinreb amide moiety as a directing group in transition metal-catalyzed C-H functionalization reactions.[14] This emerging application expands the synthetic utility of Weinreb amides beyond their traditional role as precursors to carbonyl compounds, opening new avenues for the efficient construction of complex molecules.[14]

Experimental Protocols

General Procedure for Weinreb Amide Synthesis from a Carboxylic Acid using CDMT

To a solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in THF is added N-methylmorpholine (NMM) (2.2 equiv) at room temperature. The mixture is stirred for a few minutes before 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv) is added in one portion. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the Weinreb amide, which can be purified by column chromatography if necessary.[11]

General Procedure for Ketone Synthesis from a Weinreb Amide using a Grignard Reagent

A solution of the Weinreb amide (1.0 equiv) in anhydrous THF is cooled to 0 °C under an inert atmosphere. The Grignard reagent (1.2-1.5 equiv) is added dropwise, and the reaction mixture is stirred at 0 °C for a specified time or until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the desired ketone.

Caption: General experimental workflows.

Conclusion

Over four decades since their discovery, Weinreb amides continue to be a cornerstone of modern organic synthesis. Their ability to cleanly and efficiently deliver ketones and aldehydes from a variety of precursors without the issue of over-addition makes them an invaluable tool for synthetic chemists. The mild reaction conditions and broad functional group tolerance associated with their use have led to their widespread adoption in the synthesis of complex molecules, including natural products and pharmaceuticals. As synthetic methodology continues to evolve, the unique properties of the Weinreb amide will undoubtedly continue to be leveraged in new and innovative ways, solidifying its legacy as a truly enabling functional group.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. nbinno.com [nbinno.com]

- 9. Preparation of Weinreb amides using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tutorchase.com [tutorchase.com]

- 11. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Reactivity of N-Methoxy-N,2-dimethylpropanamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,2-dimethylpropanamide, a specific derivative of the Weinreb amide class, serves as a pivotal intermediate in modern organic synthesis. Weinreb amides, or N-methoxy-N-methylamides, are renowned for their controlled reactivity towards organometallic reagents, enabling the high-yield synthesis of ketones and aldehydes.[1][2][3] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate, which effectively prevents the common problem of over-addition that plagues reactions with other acylating agents like esters or acid chlorides.[4][5] This guide delves into the theoretical underpinnings of this compound's reactivity, leveraging computational studies to illuminate the reaction mechanisms at a molecular level.

Core Reactivity: The Weinreb-Nahm Ketone Synthesis

The hallmark reaction of this compound is its acylation of organometallic reagents, such as organolithium or Grignard reagents, to produce ketones after an aqueous workup.[2][3] This transformation, known as the Weinreb-Nahm ketone synthesis, is prized for its selectivity and broad functional group tolerance.[4][6]

The key to this selectivity lies in the N-methoxy group. Upon nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is formed. The lone pair of electrons on the N-methoxy oxygen atom chelates to the metal cation (e.g., Li⁺ or Mg²⁺) of the organometallic reagent, forming a stable five-membered ring.[2][7] This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup.[4][7] This stability prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus avoiding the formation of tertiary alcohol byproducts.[5]

Reaction Mechanism Pathway

The following diagram illustrates the generally accepted mechanism for the reaction of an organometallic reagent (R'-M) with a Weinreb amide.

Caption: General mechanism of Weinreb amide acylation.

Theoretical and Computational Analysis

While specific computational studies on this compound are not abundant in publicly accessible literature, extensive theoretical work on the general class of Weinreb amides provides a robust framework for understanding its reactivity. Density Functional Theory (DFT) calculations are commonly employed to model the reaction pathways, transition states, and intermediates.

These studies consistently support the stability of the five-membered chelated tetrahedral intermediate. The chelation significantly lowers the energy of this intermediate relative to a non-chelated analogue, creating a kinetic trap that prevents further reaction before workup.

One detailed study on the acylation of lithium phenylacetylide with a Weinreb amide revealed that the reaction proceeds through a monosolvated, monomer-based transition state, even though the organolithium reagent exists as a dimer in solution.[8] The resulting tetrahedral intermediate was found to be remarkably stable, forming mixed aggregates with the excess lithium acetylide, a phenomenon termed "autoinhibition."[8]

Representative Quantitative Data

The following table summarizes typical quantitative data that would be expected from a DFT study on the reaction of a Weinreb amide with an organolithium reagent. The values are illustrative and intended to provide a general understanding of the energetic landscape of the reaction.

| Parameter | Reactant Complex | Transition State (TS) | Tetrahedral Intermediate | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +10.5 | -25.0 | -15.0 |

| C=O Bond Length (Å) | 1.23 | 1.35 | 1.45 | N/A |

| C-Nucleophile Bond Length (Å) | N/A | 2.20 | 1.60 | 1.54 |

| Li-O (Carbonyl) Distance (Å) | 1.95 | 1.85 | 1.80 | N/A |

| Li-O (Methoxy) Distance (Å) | N/A | 2.50 | 1.90 | N/A |

Note: These are representative values and not from a specific study on this compound.

Experimental Protocols

The following section details a generalized experimental protocol for the reaction of this compound with an organometallic reagent, based on common procedures found in the literature.[3][9]

General Procedure for Ketone Synthesis via Weinreb Amide Acylation

Materials:

-

This compound (1.0 equiv)

-

Organometallic reagent (e.g., n-butyllithium, 1.1-1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

All glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

This compound is dissolved in anhydrous THF in a Schlenk flask.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

The organometallic reagent is added dropwise to the stirred solution via syringe.

-

The resulting solution is stirred at -78 °C for a specified time (typically 1-3 hours), during which the reaction progress can be monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

The mixture is allowed to warm to room temperature.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired ketone.

Computational Workflow

Caption: Typical workflow for a computational chemistry study.

Conclusion

The reactivity of this compound is a prime example of rational molecular design in organic synthesis. Theoretical studies, primarily using DFT, have been instrumental in elucidating the mechanism behind its controlled acylation reactions. The stability of the chelated tetrahedral intermediate is the cornerstone of its utility, preventing over-addition and enabling the clean synthesis of ketones. This synergy between experimental observation and theoretical validation continues to make Weinreb amides, including this compound, indispensable tools for chemists in research and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. rsc.org [rsc.org]

The Weinreb Amide: A Cornerstone of Modern Ketone and Aldehyde Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

First introduced in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or Weinreb amide, has become an indispensable tool in organic synthesis for the mild and high-yield preparation of ketones and aldehydes.[1][2] Its defining feature is the circumvention of the common problem of over-addition of organometallic reagents, a frequent issue with more reactive acylating agents like acid chlorides and esters.[1][3] This is achieved through the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate resists further addition and collapses to the desired carbonyl compound only upon aqueous workup.[4] The reliability, broad functional group tolerance, and mild reaction conditions associated with Weinreb amide chemistry have cemented its role in the synthesis of complex molecules, including numerous natural products.[1] This guide provides a comprehensive overview of the discovery, mechanism, and practical application of Weinreb amides, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Historical Context and Core Principles

The Weinreb ketone synthesis was developed to address a fundamental challenge in organic chemistry: the selective formation of ketones from carboxylic acid derivatives using highly reactive organometallic reagents.[1] Traditional methods often lead to the formation of tertiary alcohols as byproducts due to the high reactivity of the intermediate ketone.[3] Weinreb and Nahm's innovation was the use of N,O-dimethylhydroxylamine to convert carboxylic acid derivatives into N-methoxy-N-methylamides.[1]

The key to the success of the Weinreb amide lies in its reaction mechanism. When an organometallic reagent (such as a Grignard or organolithium reagent) adds to the amide's carbonyl group, a tetrahedral intermediate is formed. The presence of the N-methoxy group allows for the formation of a stable five-membered chelate with the metal cation, which coordinates between the carbonyl oxygen and the methoxy oxygen.[3] This chelated intermediate is stable at low temperatures and does not readily collapse to a ketone, thus preventing a second addition of the organometallic reagent.[4] Upon acidic workup, the chelate is broken, and the intermediate hydrolyzes to afford the desired ketone in high yield.[3][4]

Synthesis of Weinreb Amides

Weinreb amides can be prepared from a variety of carboxylic acid derivatives, with the choice of starting material often depending on its availability and the presence of other functional groups in the molecule. The most common precursor is N,O-dimethylhydroxylamine hydrochloride, a commercially available and stable salt.[1]

From Carboxylic Acids

Direct conversion of carboxylic acids to Weinreb amides is a highly attractive and widely used method. This transformation requires the use of a coupling agent to activate the carboxylic acid. A variety of reagents have been successfully employed for this purpose.

Experimental Protocol: Weinreb Amide Synthesis from a Carboxylic Acid using CDI

This procedure details the synthesis of 5-bromo-N-methoxy-N-methylfuran-2-carboxamide from 5-bromo-2-furoic acid using 1,1'-carbonyldiimidazole (CDI) as the activating agent.[5]

-

To a 500 mL round-bottom flask equipped with a stir bar, add 5-bromo-2-furoic acid (6.69 g, 35 mmol, 1.0 equiv) and dichloromethane (120 mL).

-

To this stirred, heterogeneous solution, add 1,1'-carbonyldiimidazole (6.24 g, 38.5 mmol, 1.1 equiv) in one portion. The solution will turn from milky white to a clear yellow with the evolution of CO2 gas.

-

Allow the yellow solution to stir for 45 minutes.

-

Add N,O-dimethylhydroxylamine hydrochloride (3.76 g, 38.5 mmol, 1.1 equiv) all at once, which will turn the solution a cloudy white.

-

Stir the reaction mixture for six hours.

-

Quench the reaction with 50 mL of 1 M HCl and stir vigorously for 10 minutes.

-

Transfer the solution to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash with 1 M HCl (100 mL), deionized water (100 mL), and a 1:1 mixture of brine and saturated sodium bicarbonate solution (200 mL).

-

Dry the organic layer with Na2SO4 and remove the solvent in vacuo by rotary evaporation to afford the pure amide.

From Acid Chlorides

The original method for preparing Weinreb amides involved the reaction of an acid chloride with N,O-dimethylhydroxylamine.[1] This is a very efficient method, particularly when the acid chloride is readily available or can be generated in situ.

Experimental Protocol: Weinreb Amide Synthesis from an Acid Chloride

This protocol describes the in situ generation of an acid chloride from a carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

-

In a 1 L round-bottomed flask equipped with a stir bar, dissolve 4-pentenoic acid (25.5 mL, 249.9 mmol, 1.0 equiv) in CH2Cl2 (500 mL).[6]

-

Stir the solution magnetically and add oxalyl chloride (22.2 mL, 262.3 mmol, 1.05 equiv) dropwise at 24 °C.[6]

-

After the addition is complete (approximately 5 minutes), add DMF (0.1 mL) in one portion. The solution will begin to bubble vigorously.[6]

-

Stir the reaction mixture at 24 °C for 2 hours, during which the bubbling will cease.[6]

-

Concentrate the reaction mixture on a rotary evaporator to obtain the crude acid chloride.[6]

-

Dissolve the crude acid chloride in a suitable solvent and cool to 0 °C.

-

Add N,O-dimethylhydroxylamine hydrochloride followed by the slow addition of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by washing with aqueous solutions to remove the base and its salt, followed by drying and concentration to yield the Weinreb amide.

Table 1: Synthesis of Weinreb Amides from Various Starting Materials

| Starting Material | Coupling/Activating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Carboxylic Acid | CDI | - | Dichloromethane | RT | 6 | 70 |

| Carboxylic Acid | POCl₃ | DIPEA | Dichloromethane | RT | - | ~87 |

| Carboxylic Acid | PCl₃ | NEt₃ | Diethyl ether | 0 to RT | Overnight | 67 |

| Carboxylic Acid | N-acylbenzotriazole | Triethylamine | THF | RT | 24 | 73-97 |

| Acid Chloride | - | Pyridine | - | 0 | 1 | High |

| Ester/Lactone | AlMe₃ or AlMe₂Cl | - | - | - | - | Good |

Reactions of Weinreb Amides

The synthetic utility of Weinreb amides stems from their controlled reactivity with a wide range of nucleophiles, primarily organometallic reagents and hydrides.

Ketone Synthesis

The reaction of a Weinreb amide with a Grignard reagent or an organolithium species is the hallmark of the Weinreb ketone synthesis. This reaction is highly efficient and tolerates a wide variety of functional groups.[1]

Experimental Protocol: Weinreb Ketone Synthesis using a Grignard Reagent

This protocol provides a general procedure for the synthesis of a ketone from a Weinreb amide and a Grignard reagent.

-

Dissolve the Weinreb amide in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (typically 1.1-1.5 equivalents) to the stirred solution.

-

Maintain the reaction at the low temperature for a period of time (e.g., 30 minutes to 2 hours) to allow for the formation of the stable tetrahedral intermediate.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M HCl while the solution is still cold.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

-

Purify the resulting ketone by flash column chromatography or distillation.

Table 2: Examples of Weinreb Ketone Synthesis

| Weinreb Amide Substrate | Organometallic Reagent | Solvent | Temp. (°C) | Yield (%) |

| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | THF | -78 to RT | High |

| N-methoxy-N-methyl-(protected α-amino)amide | Various Grignard/Organolithium | THF | -78 to RT | Good to Excellent |

| Aromatic Weinreb Amides | Functionalized Grignard Reagents | THF | - | High to Excellent |

| N-methoxy-N-methylfuran-2-carboxamide | Alkynyllithium | THF | -78 | - |

Aldehyde Synthesis

Weinreb amides can also be selectively reduced to aldehydes using hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H).[1][7] Similar to the ketone synthesis, the reaction proceeds through a stable intermediate that prevents over-reduction to the alcohol.

Experimental Protocol: Reduction of a Weinreb Amide to an Aldehyde

This is a general procedure for the reduction of a Weinreb amide to an aldehyde using LiAlH₄.

-

In a flame-dried flask under an inert atmosphere, dissolve the Weinreb amide in a dry ethereal solvent like THF or diethyl ether.

-

Cool the solution to 0 °C or -78 °C.

-

Carefully add a solution of LiAlH₄ (typically 1.0-1.5 equivalents) dropwise.

-

Stir the reaction at the low temperature for the appropriate amount of time (e.g., 30 minutes to a few hours).

-

Quench the reaction cautiously by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Allow the mixture to warm to room temperature and stir until a white precipitate forms.

-

Filter the mixture through a pad of Celite, washing the filter cake with an organic solvent.

-

Dry the filtrate over an anhydrous salt and concentrate under reduced pressure to obtain the crude aldehyde.

-

Purify the aldehyde, if necessary, by chromatography or distillation.

Applications in Total Synthesis

The reliability and mildness of the Weinreb amide chemistry have made it a go-to method in the total synthesis of complex natural products.

-

Macrosphelides A and B: The synthesis of these 16-membered macrolides has utilized Weinreb amide chemistry for the construction of key ketone intermediates.[1] For instance, a protected lactic acid was converted to a Weinreb amide, which was then reacted with a lithiated vinylogous orthoester anion to form an unsaturated ketone precursor.[8]

-

Amphidinolide J: In the total synthesis of this marine natural product, a key step involved the addition of an alkynyllithium reagent to a Weinreb amide to construct the C12-C13 bond.[9][10]

-

Spirofungins A and B: The stereocontrolled total synthesis of these antifungal antibiotics also employed a Weinreb amide as a crucial building block.[1][11][12][13]

Visualizing the Workflow

To better illustrate the central role of the Weinreb amide in organic synthesis, the following diagrams, generated using the DOT language, depict the key transformations.

Caption: Formation of Weinreb Amides from Various Carboxylic Acid Derivatives.

Caption: Reaction Pathways of Weinreb Amides to Ketones and Aldehydes.

Conclusion

The discovery and development of the Weinreb amide have profoundly impacted the field of organic synthesis. Its ability to facilitate the controlled formation of ketones and aldehydes from carboxylic acid derivatives has made it an invaluable tool for chemists in academia and industry. The straightforward preparation, broad substrate scope, and high yields associated with Weinreb amide chemistry ensure its continued and widespread application in the synthesis of complex molecules, from pharmaceuticals to natural products. The detailed protocols and data presented in this guide are intended to equip researchers with the practical knowledge needed to effectively implement this powerful synthetic methodology.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. grokipedia.com [grokipedia.com]

- 4. benchchem.com [benchchem.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Synthetic Advances in Macrosphelides: Natural Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric total synthesis of (-)-spirofungin A and (+)-spirofungin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Substituted Propanamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted propanamides represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological properties of these compounds, with a focus on their anticancer, anticonvulsant, analgesic, and antimicrobial effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

Substituted propanamides have emerged as a promising scaffold for the development of novel anticancer agents. Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

A notable example includes a series of 7-propanamide benzoxaboroles, where compounds 103 and 115 exhibited potent activity against ovarian cancer cells with IC50 values of 33 nM and 21 nM, respectively.[1][2][3] These compounds were shown to induce apoptosis and effectively inhibit colony formation.[1][2][3] Furthermore, they demonstrated excellent efficacy in an ovarian tumor xenograft mouse model.[1][2][3] The anticancer effects of N-substituted benzamides and propanamides are often attributed to the induction of the intrinsic apoptotic pathway, which can involve the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[4] These compounds can also cause cell cycle arrest at various checkpoints, such as G0/G1, G1/S, or G2/M phases, thereby preventing cancer cell proliferation.[4]

Quantitative Data for Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Compound 103 | Ovarian Cancer | 33 nM | [1][2][3] |

| Compound 115 | Ovarian Cancer | 21 nM | [1][2][3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines

-

Substituted propanamide compounds

-

96-well plates

-

Complete growth medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the complete growth medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway: Propanamide-Induced Apoptosis

Caption: Intrinsic apoptosis pathway induced by substituted propanamides.

Anticonvulsant Activity

A significant number of substituted propanamide derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown efficacy in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

For instance, a series of ((benzyloxy)benzyl)propanamide derivatives demonstrated potent activity in mouse seizure models.[5][6] Compound 5 from this series emerged as a lead molecule with an ED50 of 48.0 mg/kg in the MES test and 45.2 mg/kg in the 6 Hz (32 mA) test.[5][6] Another study identified (S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide methanesulfonate (PNU-151774E ) as a promising candidate due to its potent anticonvulsant activity and high therapeutic index.[7] The mechanism of action for many anticonvulsant propanamides involves the modulation of voltage-gated sodium and calcium channels, as well as enhancement of GABAergic neurotransmission.

Quantitative Data for Anticonvulsant Activity

| Compound/Derivative | Animal Model | ED50 Value | Reference |

| Compound 5 | MES test (mouse) | 48.0 mg/kg | [5][6] |

| Compound 5 | 6 Hz (32 mA) test (mouse) | 45.2 mg/kg | [5][6] |

| PNU-151774E | Not specified | Potent activity | [7] |

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Male ICR mice (or other suitable strain)

-

Substituted propanamide compounds

-

Vehicle (e.g., 0.5% methylcellulose)

-

Electroshock apparatus with corneal electrodes

-

Electrolyte solution (e.g., 0.9% saline)

Procedure:

-

Administer the test compound or vehicle intraperitoneally (i.p.) to the mice.

-

At the time of peak effect (predetermined), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes moistened with electrolyte solution.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of the tonic hindlimb extension is considered as the endpoint for protection.

-

Determine the median effective dose (ED50) using a sufficient number of animals at various dose levels.

Experimental Workflow: Anticonvulsant Screening

Caption: Workflow for anticonvulsant activity screening of propanamides.

Analgesic Activity

Certain substituted propanamides have demonstrated significant analgesic properties. These compounds often act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling.

For example, N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide was identified as a potent TRPV1 antagonist.[8] Further structure-activity relationship studies led to the discovery of compound 50 , which showed a high binding affinity (Ki = 21.5 nM), and compound 54 , which exhibited potent antagonism (Ki(ant) = 8.0 nM).[8] Another study on N-[2-(aryl/heteroaryl substituted)ethyl]propanamide derivatives of ketoprofen and ibuprofen showed that some of these compounds had better analgesic activity than their parent drugs with reduced gastrointestinal side effects.[9]

Quantitative Data for Analgesic/TRPV1 Antagonist Activity

| Compound/Derivative | Target/Assay | Value | Reference |

| Compound 50 | TRPV1 Binding Affinity (Ki) | 21.5 nM | [8] |

| Compound 54 | TRPV1 Antagonism (Ki(ant)) | 8.0 nM | [8] |

| Compound 4f | Acetic Acid-Induced Writhing | High activity at 100 mg/kg | [10] |

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a common and reliable method for screening peripheral analgesic activity.

Materials:

-

Male Swiss albino mice

-

Substituted propanamide compounds

-

Vehicle

-

Standard analgesic drug (e.g., diclofenac sodium)

-

0.6% (v/v) acetic acid solution

Procedure:

-

Divide the mice into groups (control, standard, and test groups).

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

After a specific period (e.g., 30 minutes), inject 0.6% acetic acid (10 mL/kg, i.p.) to induce writhing.

-

Immediately place each mouse in an individual observation chamber.

-

Count the number of writhes (stretching of the abdomen and/or extension of the hind limbs) for a set period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

-

Calculate the percentage of inhibition of writhing for each group compared to the control group.

Signaling Pathway: TRPV1 Antagonism in Pain Perception

Caption: Mechanism of pain signal inhibition by TRPV1 antagonist propanamides.

Antimicrobial Activity

Substituted propanamides have also been investigated for their potential as antimicrobial agents. These compounds have shown activity against a range of bacteria and fungi.

For instance, a study on amide derivatives containing cyclopropane reported that several compounds exhibited moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[11][12] Three compounds in this study showed promising antifungal activity with a Minimum Inhibitory Concentration (MIC80) of 16 µg/mL against C. albicans.[12] Another study on 1,3-bis(aryloxy)propan-2-amines, which are structurally related to propanamides, demonstrated antibacterial activity against Gram-positive bacteria, including Methicillin-resistant S. aureus (MRSA), with MIC values in the range of 2.5–10 μg/mL.[13]

Quantitative Data for Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC Value | Reference |

| Compounds F8, F24, F42 | Candida albicans | 16 µg/mL (MIC80) | [12] |

| Compound CPD20 | S. pyogenes, S. aureus | 2.5 µg/mL | [13] |

| Compound CPD20 | E. faecalis | 5 µg/mL | [13] |

| Compound CPD22 | S. pyogenes | 2.5 µg/mL | [13] |

| Compound CPD22 | S. aureus, E. faecalis | 5 µg/mL | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Substituted propanamide compounds

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add a standardized volume of the inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified time (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This guide provides a comprehensive overview of the significant biological activities of substituted propanamides, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. This information is intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. Procainamide - Wikipedia [en.wikipedia.org]

- 2. Discovery of indane propanamides as potent and selective TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wikem.org [wikem.org]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]

- 6. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Procainamide in ACLS [aclsonline.us]

- 8. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of N-Methoxy-N,2-dimethylpropanamide in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxy-N,2-dimethylpropanamide, also known as N-methoxy-N-methylisobutyramide, is a valuable Weinreb amide reagent in organic synthesis. Its application in Grignard reactions provides a reliable and high-yielding method for the synthesis of ketones. This approach, known as the Weinreb Ketone Synthesis, effectively circumvents the common issue of over-addition of the organometallic reagent, which often leads to the formation of tertiary alcohols as byproducts when using other acylating agents like esters or acid chlorides.[1] The stability of the N-methoxy-N-methylamide functionality allows for precise control over the reaction, making it an indispensable tool in the construction of complex molecules, particularly in the pharmaceutical and fine chemical industries.

The key to the success of the Weinreb amide lies in the formation of a stable, chelated tetrahedral intermediate upon addition of the Grignard reagent. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents a second equivalent of the Grignard reagent from adding to the carbonyl group, thus ensuring the selective formation of the desired ketone.

These application notes provide detailed protocols for the preparation of this compound and its subsequent use in Grignard reactions to synthesize a variety of ketones.

Data Presentation

The following table summarizes the expected yields for the synthesis of this compound and its subsequent reaction with a representative Grignard reagent.

| Reaction | Reactants | Product | Yield (%) | Reference |

| Amide Synthesis | Isobutyryl chloride, N,O-dimethylhydroxylamine hydrochloride, Triethylamine | This compound | 74 | [2] |

| Ketone Synthesis | This compound, Phenylmagnesium chloride | 2-Methyl-1-phenylpropan-1-one | 93 (from crude amide) | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the Weinreb amide from isobutyryl chloride and N,O-dimethylhydroxylamine hydrochloride.[2]

Materials:

-

Isobutyryl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate

-

n-Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (5.61 g, 57.5 mmol) and triethylamine (17.6 mL, 126.5 mmol) in dichloromethane (100 mL), slowly add isobutyryl chloride (6.02 mL, 57.5 mmol) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion of the reaction (monitored by TLC), wash the reaction mixture with deionized water (100 mL).

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: n-hexane to 9:1 n-hexane/ethyl acetate) to yield this compound as a colorless oil.

Expected Yield: 5.55 g (74%)[2]

Characterization (¹H NMR, 300 MHz, DMSO-d6): δ 3.72 (s, 3H), 3.31 (m, 1H), 3.18 (s, 3H) 1.09 (d, J = 6.87 Hz, 6H).[2]

Protocol 2: General Procedure for the Synthesis of Ketones using this compound and Grignard Reagents

This protocol provides a general method for the reaction of this compound with a Grignard reagent.

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium chloride, etc.) in a suitable solvent (e.g., THF, diethyl ether)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate or diethyl ether for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Standard glassware for workup and purification

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous THF.

-

Cool the solution to 0 °C or -78 °C (depending on the reactivity of the Grignard reagent).

-

Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise via a dropping funnel, maintaining the low temperature.

-

Stir the reaction mixture at the same temperature for 1-3 hours, or until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude ketone by silica gel column chromatography.

Visualizations

Caption: Workflow for the synthesis of ketones using this compound.

Caption: Mechanism of the Weinreb Ketone Synthesis.

References

Application Notes and Protocols for Ketone Synthesis using N-Methoxy-N,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ketones is a fundamental transformation in organic chemistry, critical for the preparation of a vast array of pharmaceuticals, natural products, and advanced materials. A significant challenge in ketone synthesis via the addition of organometallic reagents to carboxylic acid derivatives is the propensity for over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm ketone synthesis, utilizing N-methoxy-N-methylamides (Weinreb amides), provides an elegant solution to this problem.[1][2] This method allows for the clean and high-yielding synthesis of ketones by reacting a Weinreb amide with an organolithium or Grignard reagent.[3]

The remarkable stability of the Weinreb amide towards over-addition is attributed to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate remains intact at low temperatures, preventing a second addition of the organometallic reagent. Subsequent acidic workup readily hydrolyzes this intermediate to afford the desired ketone.[1]

This document provides detailed protocols for the synthesis of the Weinreb amide, N-Methoxy-N,2-dimethylpropanamide, and its subsequent conversion to a ketone using an organometallic reagent.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of isobutyryl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Reaction Scheme:

(CH₃)₂CHCOCl + CH₃(OCH₃)NH·HCl + 2 Base → (CH₃)₂CHCON(OCH₃)CH₃ + 2 Base·HCl

Experimental Protocol

Materials:

-

Isobutyryl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and anhydrous dichloromethane, add isobutyryl chloride (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the resulting suspension to 0 °C using an ice bath.

-

Slowly add a suitable base such as pyridine or triethylamine (2.1 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by flash column chromatography on silica gel or by vacuum distillation.

Data Presentation

| Reagent | Molar Ratio | Purity |

| Isobutyryl chloride | 1.0 | >98% |

| N,O-dimethylhydroxylamine HCl | 1.05 | >98% |

| Pyridine or Triethylamine | 2.1 | >99% |

| Parameter | Value |

| Typical Yield | 85-95% |

| Reaction Time | 1-3 hours |

| Temperature | 0 °C to Room Temperature |

Ketone Synthesis from this compound

This protocol details the reaction of this compound with a Grignard reagent, phenylmagnesium bromide, as a representative example. A similar procedure can be followed for organolithium reagents.

Reaction Scheme:

(CH₃)₂CHCON(OCH₃)CH₃ + C₆H₅MgBr → Intermediate --(H₃O⁺)--> (CH₃)₂CHCOC₆H₅

Experimental Protocol

Materials:

-

This compound

-

Phenylmagnesium bromide (in THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

1 M Hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate or diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (nitrogen or argon)

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF or diethyl ether in a three-neck round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent, phenylmagnesium bromide (1.1-1.2 equivalents), dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of 1 M HCl or a saturated NH₄Cl solution while the mixture is still cold.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by flash column chromatography or distillation.

Data Presentation

| Reagent | Molar Ratio | Concentration |

| This compound | 1.0 | - |

| Phenylmagnesium bromide | 1.1 - 1.2 | 1.0 - 3.0 M |

| Parameter | Value |

| Typical Yield | 70-90% |

| Reaction Time | 1-2 hours |

| Reaction Temperature | -78 °C |

| Workup | Acidic (e.g., 1 M HCl or sat. NH₄Cl) |

Visualizations

Logical Workflow for Weinreb Ketone Synthesis

Caption: Workflow for the two-step Weinreb ketone synthesis.

Signaling Pathway of the Weinreb-Nahm Reaction Mechanism

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

References

Application Notes and Protocols for N-Methoxy-N,2-dimethylpropanamide as an Acylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction